molecular formula C21H26FN5O3 B2608730 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1251610-33-9

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2608730
CAS No.: 1251610-33-9
M. Wt: 415.469
InChI Key: VLOCOTKOYIFNEE-UHFFFAOYSA-N
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Description

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the piperazine and morpholine rings, followed by their functionalization and coupling. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2-morpholin-4-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O3/c1-16-14-19(28)27(21(23-16)26-10-12-30-13-11-26)15-20(29)25-8-6-24(7-9-25)18-4-2-17(22)3-5-18/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOCOTKOYIFNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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